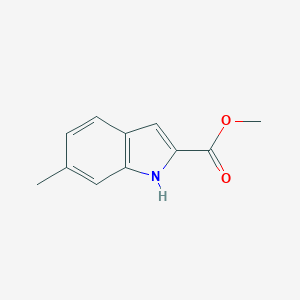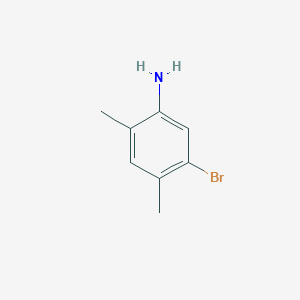
5-Bromo-2,4-dimethylaniline
Vue d'ensemble
Description
5-Bromo-2,4-dimethylaniline is a chemical compound with the CAS Number: 69383-60-4 . It has a molecular weight of 200.08 and its molecular formula is C8H10BrN . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,4-dimethylaniline is1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Bromo-2,4-dimethylaniline is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Electrochemical Studies
5-Bromo-2,4-dimethylaniline has been studied for its electrochemical properties. Arias, Brillas, and Costa (1990) explored its oxidation pathways in aqueous sulfuric acid solutions, providing insights into the electrochemical behavior of substituted p-bromoanilines, which could have implications for various industrial processes (Arias, Brillas & Costa, 1990).
Synthesis of Organic Intermediates
Li Yu (2008) demonstrated the use of dimethyl-4-bromoiodobenzenes, derived from 5-Bromo-2,4-dimethylaniline, as aromatic organic intermediates in various chemical reactions. This highlights its utility in synthesizing complex organic compounds (Li Yu, 2008).
Peroxidase Action Studies
Holland, Roberts, and Saunders (1969) investigated the oxidation of 5-Bromo-2,4-dimethylaniline by peroxidase, revealing its interaction with biological enzymes. This could have implications in understanding certain biochemical pathways (Holland, Roberts & Saunders, 1969).
Bromination Kinetics
The work of Bell and Maria (1969) on the bromination kinetics of various aromatic amines, including 5-Bromo-2,4-dimethylaniline, contributes to our understanding of reaction mechanisms in organic chemistry, which is crucial for the development of synthetic methodologies (Bell & Maria, 1969).
Analytical Applications
C. Xing (2010) developed an HPLC method for determining 6-bromo-2,4-dimethylaniline hydrochloride in diazo-reaction liquors. This showcases its role in analytical chemistry for monitoring chemical reactions and processes (C. Xing, 2010).
Synthesis of Chiral Amino Alcohols
Li Yuan-yuan (2011) synthesized chiral amino alcohol ligands from 5-bromo-2-dimethylaminobenzaldehyde, a derivative of 5-Bromo-2,4-dimethylaniline. This application in the synthesis of chiral compounds has potential relevance in medicinal chemistry (Li Yuan-yuan, 2011).
Polymer Science
Shen et al. (2007) reported the synthesis of polytriarylamines using 5-Bromo-2,4-dimethylaniline, highlighting its application in the development of organic electronic devices through advanced polymerization techniques (Shen et al., 2007).
Environmental Biochemistry
Brimecombe, Fogel, and Limson (2006) studied the biodegradation of 5-Bromo-2,4-dimethylaniline, which is important for understanding its environmental impact and potential applications in bioremediation (Brimecombe, Fogel & Limson, 2006).
Safety And Hazards
5-Bromo-2,4-dimethylaniline is classified under the GHS07 hazard class . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate personal protective equipment .
Propriétés
IUPAC Name |
5-bromo-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPYBWZQRJDXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303592 | |
| Record name | 5-bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethylaniline | |
CAS RN |
69383-60-4 | |
| Record name | 5-Bromo-2,4-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 159240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069383604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 69383-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



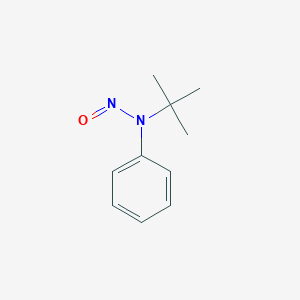
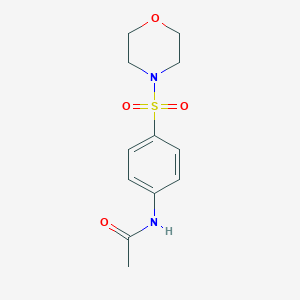
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
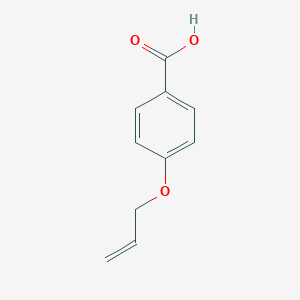
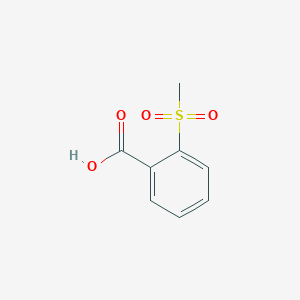
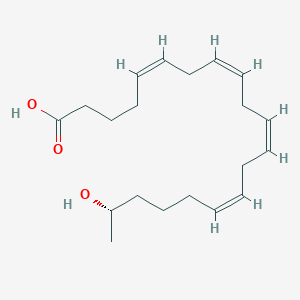
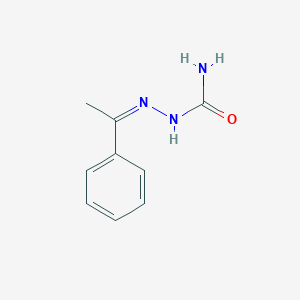
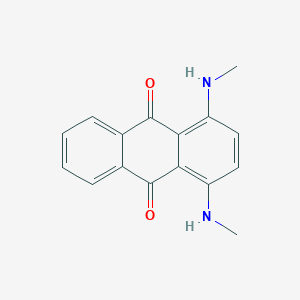
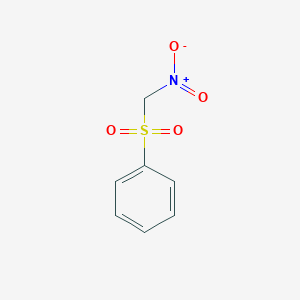
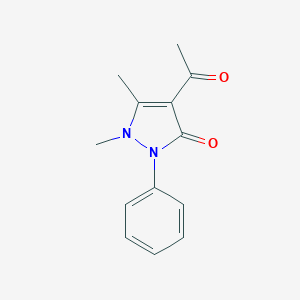
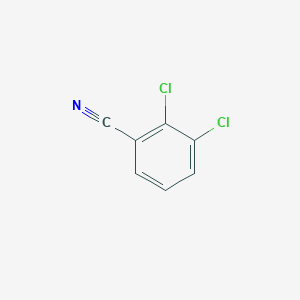
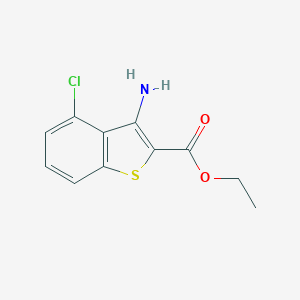
![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
